REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]C.[CH:12](OC)([O:15][CH3:16])[O:13][CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:14][O:13][CH:12]([O:15][CH3:16])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
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796 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)=O
|
Name
|
|
Quantity
|
763.5 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
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The resulting product was washed with an aqueous 2.5% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
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Details
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filtered through CELITE®/sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled at 92–98° C. at 4.36–4.97 mm Hg
|
Type
|
CUSTOM
|
Details
|
Then, into a 2 liter reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
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TEMPERATURE
|
Details
|
thermometer, heating
|
Type
|
ADDITION
|
Details
|
mantle, addition funnel, vacuum apparatus
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser the following ingredients
|
Type
|
ADDITION
|
Details
|
were added at 17° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |